molecular formula C7H15I2N B2684717 1-(3-Iodopropyl)pyrrolidine;hydroiodide CAS No. 2253630-12-3

1-(3-Iodopropyl)pyrrolidine;hydroiodide

Cat. No.: B2684717
CAS No.: 2253630-12-3
M. Wt: 367.013
InChI Key: ZNMZAVYVJBQSIK-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen-containing ring. It’s a cyclic secondary amine, also classified as a saturated heterocycle . It’s a colorless liquid that is miscible with water and most organic solvents .


Synthesis Analysis

Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200 °C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst . The synthetic strategies used for pyrrolidine derivatives include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .


Physical and Chemical Properties Analysis

Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .

Scientific Research Applications

Enantioselective Synthesis

Pyrrolidine and related amines undergo asymmetric A(3) reactions in the presence of copper iodide and a cocatalyst possessing both a carboxylic acid and a thiourea moiety. Propargylamines are obtained with up to 96% ee, showcasing the potential of using 1-(3-Iodopropyl)pyrrolidine; hydroiodide in enantioselective synthesis processes (Chen Zhao & D. Seidel, 2015).

Halogen Bonding and Solid-State Features

Reactions involving BiI3, I2, and iodide salts of two different pyridinum cations result in the formation of novel iodine-rich iodobismuthates(III). These complexes, connected by diiodine linkers into supramolecular structures, reveal narrow optical band gaps and high thermal stability, hinting at their potential use in photovoltaic devices. This research highlights the structural and optical properties relevant to 1-(3-Iodopropyl)pyrrolidine; hydroiodide's role in forming halogen-bonded structures (S. Adonin et al., 2020).

Synthesis of Complex Molecular Structures

A new synthesis method for 2,3-disubstituted pyrrolidines and piperidines based on the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides has been described. This mild procedure allows the introduction of iodine at the previously unfunctionalized 3-position, with a trans relationship between the C-2 and C-3 substituents exclusively obtained. The products obtained from this method can be manipulated to give bicyclic systems present in many natural products, demonstrating the versatility of 1-(3-Iodopropyl)pyrrolidine; hydroiodide in synthesizing complex molecular structures (A. Boto et al., 2001).

Mechanism of Action

The mechanism of action of pyrrolidine derivatives can vary widely depending on the specific compound and its biological target. For example, some pyrrolidine derivatives have been shown to possess significant anti-bacterial activity .

Safety and Hazards

Some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs. For example, bgugaine and irniine are known to cause renal injuries, whereas nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .

Future Directions

Pyrrolidine and its derivatives continue to be an area of interest in drug discovery due to their wide range of biological activities. Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

1-(3-iodopropyl)pyrrolidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14IN.HI/c8-4-3-7-9-5-1-2-6-9;/h1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMZAVYVJBQSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCI.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15I2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253630-12-3
Record name 1-(3-iodopropyl)pyrrolidine hydroiodide
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